
8-Hydroxy-7-tridecylquinoline-5,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Hydroxy-7-tridecylquinoline-5,6-dione is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-7-tridecylquinoline-5,6-dione typically involves the functionalization of the quinoline ring. One common method is the alkylation of 8-hydroxyquinoline with tridecyl bromide under basic conditions, followed by oxidation to introduce the quinone functionality. The reaction conditions often include the use of solvents like chloroform and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation and oxidation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
8-Hydroxy-7-tridecylquinoline-5,6-dione undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to quinone functionalities.
Reduction: Reduction of quinone groups back to hydroxyl groups.
Substitution: Introduction of different substituents on the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of catalysts.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in the synthesis of more complex molecules .
科学的研究の応用
8-Hydroxy-7-tridecylquinoline-5,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of materials with specific electronic and optical properties.
作用機序
The mechanism of action of 8-Hydroxy-7-tridecylquinoline-5,6-dione involves its interaction with biological molecules. It can chelate metal ions, inhibiting the activity of metalloenzymes. Additionally, it can intercalate into DNA, disrupting replication and transcription processes. These interactions make it a potent inhibitor of microbial growth and cancer cell proliferation .
類似化合物との比較
Similar Compounds
8-Hydroxyquinoline: The parent compound with similar biological activities.
5,7-Dibromo-8-hydroxyquinoline: A derivative with enhanced antimicrobial properties.
8-Hydroxyquinoline-5-sulfonic acid: Known for its use in catalysis and material science.
Uniqueness
8-Hydroxy-7-tridecylquinoline-5,6-dione is unique due to its long tridecyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as in the formulation of drug delivery systems and surfactants .
特性
CAS番号 |
35100-82-4 |
|---|---|
分子式 |
C22H31NO3 |
分子量 |
357.5 g/mol |
IUPAC名 |
8-hydroxy-7-tridecylquinoline-5,6-dione |
InChI |
InChI=1S/C22H31NO3/c1-2-3-4-5-6-7-8-9-10-11-12-14-18-20(24)19-17(15-13-16-23-19)21(25)22(18)26/h13,15-16,24H,2-12,14H2,1H3 |
InChIキー |
KULWDPVWNYUOQF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCC1=C(C2=C(C=CC=N2)C(=O)C1=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-8-phenyl-5-sulfanylidene-2,3-dihydro-[1,3]oxazolo[3,2-c]pyrimidin-7-one](/img/structure/B14010096.png)
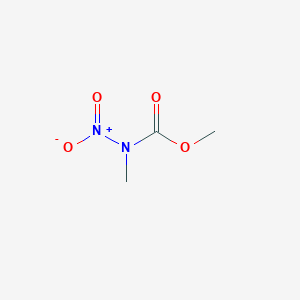
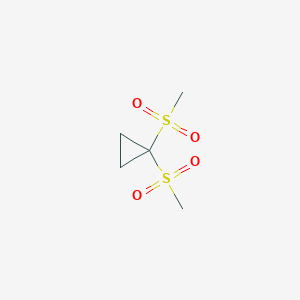
![1-Bromo-4-[(4-fluoro-3-nitrophenyl)sulfonyl]-2-nitrobenzene](/img/structure/B14010108.png)
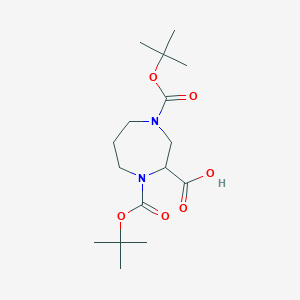
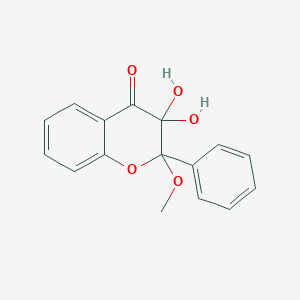
![3-Azabicyclo[3.3.1]nonan-2-one](/img/structure/B14010131.png)
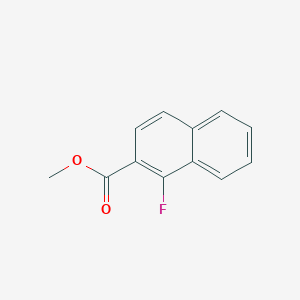
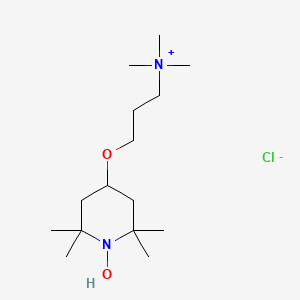
![4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]benzene-1,3-dicarboxamide](/img/structure/B14010144.png)
![1-(Benzenesulfonyl)-2-[6-[2-(benzenesulfonyl)phenyl]hexyl]benzene](/img/structure/B14010151.png)

![2-chloro-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine;hydrochloride](/img/structure/B14010169.png)
![Ethyl 3-[(2-hydroxyethyl)sulfanyl]propanoate](/img/structure/B14010175.png)
